molecular formula C19H23N3O5 B12386857 Lenalidomide-C5-acid CAS No. 2338824-30-7

Lenalidomide-C5-acid

Cat. No.: B12386857
CAS No.: 2338824-30-7
M. Wt: 373.4 g/mol
InChI Key: SXYBCXPXMIRZCL-UHFFFAOYSA-N
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Description

Lenalidomide-C5-acid is a derivative of lenalidomide, a thalidomide analogue. It is known for its potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties. This compound is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes with deletion of chromosome 5q .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide-C5-acid involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide and potassium carbonate to form the lenalidomide nitro precursor. The final step involves the reduction of the nitro group using iron powder and ammonium chloride .

Industrial Production Methods

Industrial production of this compound focuses on scalability and environmental safety. A green process has been developed that uses platinum group metal-free catalysts and chlorine-free solvents to minimize hazardous by-products. This method involves the bromination of methyl 2-methyl-3-nitrobenzoate in methyl acetate, followed by cyclization with 3-aminopiperidine-2,6-dione .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C5-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of lenalidomide, such as amino-substituted compounds and oxidized derivatives .

Scientific Research Applications

Lenalidomide-C5-acid has a wide range of applications in scientific research:

Mechanism of Action

Lenalidomide-C5-acid exerts its effects through multiple mechanisms:

The molecular targets include cereblon, a protein that plays a crucial role in the degradation of specific substrates involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a more favorable safety profile and is more effective in inducing apoptosis and inhibiting angiogenesis .

Properties

CAS No.

2338824-30-7

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanoic acid

InChI

InChI=1S/C19H23N3O5/c23-16-9-8-15(18(26)21-16)22-11-13-12(19(22)27)5-4-6-14(13)20-10-3-1-2-7-17(24)25/h4-6,15,20H,1-3,7-11H2,(H,24,25)(H,21,23,26)

InChI Key

SXYBCXPXMIRZCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)O

Origin of Product

United States

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